molecular formula C8H12Cl2Ru B3426138 Dichloro(1,5-cyclooctadiene)ruthenium(II) CAS No. 50982-13-3

Dichloro(1,5-cyclooctadiene)ruthenium(II)

Cat. No.: B3426138
CAS No.: 50982-13-3
M. Wt: 280.2 g/mol
InChI Key: DMRVBCXRFYZCPR-PHFPKPIQSA-L
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Description

Dichloro(1,5-cyclooctadiene)ruthenium(II) is an organometallic compound with the chemical formula [Ru(COD)Cl2]n, where COD stands for 1,5-cyclooctadiene. This compound is a versatile precursor in the synthesis of various ruthenium complexes and is widely used in catalysis, particularly in organic synthesis .

Scientific Research Applications

Dichloro(1,5-cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in hydrogenation, hydroformylation, and other organic transformations.

    Biology: The compound is studied for its potential in biological applications, including as an anticancer agent due to its ability to interact with DNA.

    Medicine: Research is ongoing into its use in drug development, particularly for its anticancer properties.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties[][4].

Safety and Hazards

Dichloro(1,5-cyclooctadiene)ruthenium(II) is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(1,5-cyclooctadiene)ruthenium(II) is typically synthesized by reacting ruthenium trichloride hydrate with 1,5-cyclooctadiene in the presence of a reducing agent such as zinc or iron powder. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis involves similar methods but with optimized conditions for larger quantities. The reaction is conducted in a solvent like ethanol or tetrahydrofuran (THF) to facilitate the dissolution of reactants and improve yield .

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,5-cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ruthenium complexes with different ligands, which are useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(1,5-cyclooctadiene)ruthenium(II) is unique due to its high reactivity and versatility as a catalyst precursor. Its ability to undergo various reactions and form stable complexes with a wide range of ligands makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

cycloocta-1,5-diene;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRVBCXRFYZCPR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-12-2, 50982-13-3
Record name Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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